1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a fluorine atom
Preparation Methods
The synthesis of 1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also contains bromine and fluorine atoms but has a different core structure.
Phenylpyrazoles: These compounds have a phenyl group attached to a pyrazole ring and exhibit similar chemical properties.
4-Hydroxycoumarins: These compounds contain a coumarin skeleton and are known for their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H14BrFN2O |
---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H14BrFN2O/c13-10-3-1-2-9(6-10)7-16-5-4-12(14,8-16)11(15)17/h1-3,6H,4-5,7-8H2,(H2,15,17) |
InChI Key |
KDBPFYNFTHVZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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